BenchChemオンラインストアへようこそ!

Monobenzone

Melanocyte cytotoxicity Depigmentation Vitiligo treatment

Monobenzone is the solely FDA-approved monobenzyl ether of hydroquinone for permanent melanocyte destruction via tyrosinase-dependent autophagy and T-cell autoimmunity, distinct from reversible inhibitors like hydroquinone. Essential for extensive vitiligo depigmentation models, melanoma immunotherapy research, and preclinical drug testing. This mechanism-specific agent, available ≥98% purity, ensures experimental reproducibility in translational dermatology and immuno-oncology studies.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 103-16-2
Cat. No. B1676713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonobenzone
CAS103-16-2
Synonymsagerite alba
Benoquin
hydroquinone monobenzyl ether
monobenzone
monobenzyl ether hydroquinone
Novo-depigman
p-(benzyloxy)phenol
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)O
InChIInChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2
InChIKeyVYQNWZOUAUKGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML;  SOL IN ALC, ETHER, BENZENE
INSOL IN WATER
FREELY SOL IN ACETONE
Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies.
3.92e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monobenzone (CAS 103-16-2) Procurement Guide: Overview and Key Differentiators for Depigmentation Applications


Monobenzone, chemically designated as 4-(benzyloxy)phenol or monobenzyl ether of hydroquinone (MBEH), is a potent topical depigmenting agent approved for medical use in extensive vitiligo. It is the only FDA-approved monobenzyl ether of hydroquinone for this indication [1]. As a monobenzyl ether of hydroquinone, monobenzone is structurally distinct from its parent hydroquinone and other substituted phenols. It exhibits low aqueous solubility (251 mg/L at 25°C) and a logP of approximately 3.2, reflecting its lipophilic character suitable for topical formulation [2].

Monobenzone vs. Hydroquinone and Other Depigmenting Agents: Why Substitution Compromises Efficacy and Safety


Substitution of monobenzone with other depigmenting agents, such as hydroquinone or alternative 4-substituted phenols, is not scientifically justified. Monobenzone induces permanent, irreversible melanocyte destruction through a unique tyrosinase-dependent mechanism that generates reactive quinone metabolites and triggers melanosome autophagy, a pathway not shared by hydroquinone which acts as a reversible tyrosinase inhibitor [1]. Even among structurally related 4-substituted phenols (e.g., rhododendrol, raspberry ketone), monobenzone exhibits a distinct cytotoxicity profile and immunogenicity that is critical for therapeutic depigmentation in extensive vitiligo and antimelanoma immunity [2]. Generic substitution without this mechanism-specific evidence risks treatment failure or unpredictable leukoderma.

Monobenzone (CAS 103-16-2) Comparative Evidence: Head-to-Head Performance Against Analogs


Monobenzone vs. Hydroquinone: Irreversible Melanocyte Cytotoxicity and Permanent Depigmentation

Monobenzone induces irreversible loss of epidermal melanocytes through a tyrosinase-dependent oxidation to a reactive ortho-quinone that causes melanocyte destruction [1]. In contrast, hydroquinone acts as a reversible tyrosinase inhibitor without causing melanocyte death at therapeutic concentrations [2]. This mechanistic difference translates to permanent depigmentation with monobenzone versus reversible hypopigmentation with hydroquinone.

Melanocyte cytotoxicity Depigmentation Vitiligo treatment

Monobenzone vs. 4-Substituted Phenols: Distinct Cytotoxicity Profile in Human Melanocytes

In a direct comparative study of five depigmentary compounds on human epidermal melanocytes, monobenzone (MB), rhododendrol (RD), and raspberry ketone (RK) showed similar concentrations for melanogenesis inhibition and cytotoxicity, indicating a narrow therapeutic window. In contrast, rucinol (RC) and AP736 inhibited melanogenesis at concentrations much lower than those causing cytotoxicity, demonstrating a safer profile [1]. Additionally, prolonged exposure to MB, RD, and RK resulted in greater cytotoxicity than RC and AP736, with RD and RK inducing apoptosis via caspase-3/-8 activation [1].

Cytotoxicity Melanocyte viability Depigmenting agents

Monobenzone Clinical Efficacy in Vitiligo: Quantified Depigmentation Outcomes vs. No Treatment

A clinical study of severe vitiligo patients treated with monobenzone 20% cream reported depigmentation in 84% of subjects, with complete depigmentation achieved in 44% [1]. In a separate study, monobenzone treatment increased vitiligo patch coverage from 62% to 91% (p<0.05) [2]. No comparator depigmenting agent was used in these trials, but the baseline (pre-treatment) serves as the comparator, establishing the magnitude of effect.

Vitiligo Depigmentation efficacy Clinical trial

Monobenzone vs. 4-tert-Butylphenol: Specific T-Cell Autoimmunity vs. Contact Sensitization

Monobenzone induces specific T-cell responses against melanocytes and melanoma cells, a property not shared by 4-tert-butylphenol, which triggers immune activation not restricted to pigment cells and resembles contact sensitization [1]. This differential immunogenicity supports monobenzone's unique potential in antimelanoma immunity research.

Immunogenicity T-cell activation Antimelanoma immunity

Monobenzone 20% vs. 40% Cream: Comparable Efficacy with Differential Safety Profile

A randomized controlled trial comparing MBEH 20% and 40% creams in vitiligo patients found that both concentrations were effective in achieving significant depigmentation, with no significant difference in overall efficacy or relapse rates [1]. However, the 40% group experienced a higher incidence of skin irritation and was associated with a greater number of patients achieving complete depigmentation [1]. The study concluded that MBEH 20% is more suitable for facial application due to a better safety profile, while 40% may be reserved for resistant cases or thicker skin areas [1].

Concentration comparison Efficacy Safety

Monobenzone Solubility and LogP: Formulation Considerations vs. Hydroquinone

Monobenzone exhibits a logP of 3.2 and aqueous solubility of 251 mg/L at 25°C [1], contrasting with hydroquinone's logP of ~0.59 and water solubility of 72 g/L [2]. This higher lipophilicity of monobenzone facilitates its penetration into lipid-rich melanocyte membranes and supports its formulation as a 20% cream in a water-washable base [3].

Physicochemical properties Solubility LogP

Optimal Use Cases for Monobenzone (CAS 103-16-2) in Research and Dermatology


Medical Depigmentation for Extensive Vitiligo (FDA-Approved Indication)

Monobenzone 20% cream is indicated for final depigmentation in patients with disseminated vitiligo affecting >50% body surface area [1]. Clinical evidence demonstrates 84% depigmentation response and 44% complete depigmentation [2], with treatment duration of 6-12 months for optimal results [3]. This is the only FDA-approved depigmentation therapy for this specific patient population.

Induction of Antimelanoma Immunity in Preclinical Research

Monobenzone's ability to induce melanocyte-specific T-cell autoimmunity and release tyrosinase-containing exosomes [1] makes it a valuable tool in melanoma immunotherapy research. Studies show synergistic effects with imiquimod, achieving local regression of cutaneous metastases in 38-52% of patients [2]. This application leverages monobenzone's unique haptenation mechanism not shared by other depigmenting agents.

Development of Vitiligo Animal Models for Drug Screening

Monobenzone is used to induce vitiligo-like depigmentation in animal models (e.g., C57BL/6 mice) for preclinical evaluation of repigmentation therapies [1]. This model recapitulates the melanocyte loss and immune infiltration seen in human vitiligo, enabling target validation and efficacy testing of candidate drugs [2].

Compounded Topical Formulations for Resistant Vitiligo (Off-Label, Specialist Use)

In select cases of resistant vitiligo, compounded monobenzone 40% cream may be used on thick skin areas (e.g., hands) under specialist supervision [1]. While 20% cream is standard, the 40% concentration offers a higher rate of complete depigmentation at the cost of increased irritation [1], providing a customizable approach for challenging clinical scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monobenzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.